molecular formula C14H23N3 B1630758 [2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine CAS No. 885950-68-5

[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine

Cat. No.: B1630758
CAS No.: 885950-68-5
M. Wt: 233.35 g/mol
InChI Key: KFLLDKIXAMGZLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine typically involves the reaction of 1-phenylethylamine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol , and may require a catalyst to facilitate the reaction .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Halogenating Agents: Thionyl chloride, phosphorus tribromide

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is particularly useful in the development of new drugs and therapeutic agents .

Medicine: While not used directly as a medication, this compound is valuable in medicinal chemistry for the design and synthesis of potential therapeutic agents .

Industry: Its industrial applications are limited, but it may be used in the production of specialized chemicals for research purposes .

Mechanism of Action

The mechanism of action of [2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine involves its interaction with specific molecular targets, such as receptors or enzymes . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • [2-(4-Methylpiperazinyl)-1-phenylethyl]amine
  • [2-(4-Methylpiperazinyl)-1-phenylethyl]ethanol
  • [2-(4-Methylpiperazinyl)-1-phenylethyl]chloride

Uniqueness: What sets [2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine apart from similar compounds is its specific structure, which allows for unique interactions with biological targets. This makes it particularly useful in the development of new therapeutic agents and in the study of molecular interactions .

Properties

IUPAC Name

N-methyl-2-(4-methylpiperazin-1-yl)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-15-14(13-6-4-3-5-7-13)12-17-10-8-16(2)9-11-17/h3-7,14-15H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLLDKIXAMGZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCN(CC1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008250
Record name N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-68-5
Record name N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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